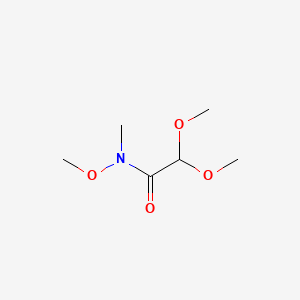

N,2,2-Trimethoxy-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,2,2-Trimethoxy-N-methylacetamide: is an organic compound with the molecular formula C6H13NO4 and a molecular weight of 163.17 g/mol . It is primarily used as an intermediate in the synthesis of various pharmaceutical compounds, including β2-adrenergic receptor agonists like Salbutamol, which is used for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N,2,2-Trimethoxy-N-methylacetamide typically involves the reaction of methylamine with a suitable acylating agent, followed by methoxylation. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets pharmaceutical-grade standards .

Análisis De Reacciones Químicas

Types of Reactions: N,2,2-Trimethoxy-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form primary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted amides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

N,2,2-Trimethoxy-N-methylacetamide is characterized by its unique molecular structure, which includes three methoxy groups attached to the nitrogen atom and a methyl group on the acetamide moiety. This configuration imparts specific chemical properties that make it suitable for various applications.

Applications in Organic Synthesis

2.1. Solvent for Reactions

This compound serves as a solvent in organic synthesis due to its ability to dissolve a wide range of organic compounds. Its high polarity and ability to stabilize reactive intermediates make it particularly useful in nucleophilic substitution reactions.

2.2. Reagent in Synthesis

This compound is employed as a reagent in the synthesis of various organic compounds. For instance, it can be utilized in the preparation of amides and esters through acylation reactions. The presence of methoxy groups enhances its reactivity compared to other acetamides.

Applications in Pharmaceutical Chemistry

3.1. Drug Development

This compound has been investigated for its potential role in drug development. Its structural characteristics allow for modifications that can lead to the synthesis of bioactive compounds. Researchers have explored derivatives of this compound for their pharmacological activities.

3.2. Nucleoside Analogues

The compound has been studied as a building block for nucleoside analogues, which are important in antiviral and anticancer therapies. The modification of nucleosides with acetamide groups can enhance their stability and efficacy against specific targets.

Applications in Material Science

4.1. Polymer Chemistry

In material science, this compound is used as an additive in polymer formulations to improve solubility and processability. Its compatibility with various polymers makes it valuable in developing advanced materials with tailored properties.

4.2. Coatings and Adhesives

The compound's chemical properties allow it to be incorporated into coatings and adhesives to enhance adhesion and durability. Its use can lead to improved performance characteristics in industrial applications.

Case Study 1: Synthesis of Nucleoside Analogues

A study demonstrated the successful synthesis of modified nucleosides using this compound as a reagent. The resulting compounds exhibited increased nuclease resistance and improved binding affinity to target enzymes .

Case Study 2: Polymer Additive Performance

Research on polymer blends incorporating this compound showed enhanced mechanical properties and thermal stability compared to control samples without the additive . This highlights its potential in developing high-performance materials.

Summary Table of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Organic Synthesis | Solvent and reagent in reactions | High polarity; stabilizes intermediates |

| Pharmaceutical Chemistry | Drug development; nucleoside analogues | Enhances stability; potential bioactivity |

| Material Science | Additive in polymers; coatings and adhesives | Improves solubility; enhances performance |

Mecanismo De Acción

The mechanism of action of N,2,2-Trimethoxy-N-methylacetamide is primarily related to its role as an intermediate in the synthesis of β2-adrenergic receptor agonists. These agonists work by binding to β2-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in the relaxation of bronchial smooth muscle and relief from bronchospasm.

Comparación Con Compuestos Similares

N-Methylacetamide: Lacks the methoxy groups, making it less versatile in chemical reactions.

N,N-Dimethylacetamide: Contains two methyl groups instead of methoxy groups, altering its reactivity and applications.

N-Methoxy-N-methylacetamide: Contains only one methoxy group, limiting its use in certain synthetic pathways

Actividad Biológica

N,2,2-Trimethoxy-N-methylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and pharmacology. This article aims to summarize the biological activity of this compound based on diverse research findings, including its synthesis, mechanism of action, and effects on various cell lines.

This compound can be synthesized through various methods involving the reaction of methoxyacetyl chloride with trimethylamine. The structural formula is represented as follows:

This compound features three methoxy groups and an acetamide functional group that contribute to its chemical reactivity and biological properties.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives with similar structures demonstrate enhanced activity against MCF-7 breast cancer cells and HT-29 colon cancer cells. The mechanism of action is believed to involve the disruption of microtubule dynamics by binding to the colchicine site of tubulin polymerization .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | ~38 | Disruption of microtubule dynamics |

| HT-29 | ~50 | Induction of apoptosis | |

| A549 | ~100 | Inhibition of cell proliferation |

The biological activity of this compound is primarily linked to its ability to induce apoptosis in cancer cells. This process is mediated through the activation of caspases (caspase-2, -3, and -8), which are crucial for the execution phase of cell apoptosis. Additionally, this compound does not cause mitochondrial depolarization, indicating a specific pathway for inducing cell death without affecting mitochondrial integrity .

Case Studies

- MCF-7 Breast Cancer Cells : In a study evaluating multiple derivatives of trimethoxy compounds, this compound was found to be significantly more potent than its counterparts without methoxy substitutions. The IC50 values were consistently in the low nanomolar range for MCF-7 cells .

- HT-29 Colon Cancer Cells : Similar evaluations showed that this compound also effectively inhibited HT-29 cells with an IC50 value around 50 nM. The study highlighted its potential as a therapeutic agent against colorectal cancer .

- Multidrug-resistant Cell Lines : Notably, some derivatives displayed activity against multidrug-resistant cell lines that overexpress P-glycoprotein. This characteristic is crucial for developing treatments for cancers that have become resistant to conventional therapies .

Propiedades

IUPAC Name |

N,2,2-trimethoxy-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO4/c1-7(11-4)5(8)6(9-2)10-3/h6H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOOWTOXZLOLEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C(OC)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.